molecular formula C16H11N3 B13889175 3-(2-phenyl-1H-imidazol-5-yl)benzonitrile

3-(2-phenyl-1H-imidazol-5-yl)benzonitrile

Cat. No.: B13889175
M. Wt: 245.28 g/mol
InChI Key: ADXFMWOKDUGCAS-UHFFFAOYSA-N
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Description

3-(2-phenyl-1H-imidazol-5-yl)benzonitrile is a compound that features an imidazole ring substituted with a phenyl group and a benzonitrile moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenyl-1H-imidazol-5-yl)benzonitrile typically involves the formation of the imidazole ring followed by the introduction of the phenyl and benzonitrile groups. One common method involves the cyclization of an appropriate precursor, such as an α-diketone or α-hydroxyketone, with an amine source like ammonium acetate or formamide. The reaction is usually carried out under acidic or basic conditions, often with the aid of a catalyst such as zinc chloride or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective and environmentally friendly reagents and solvents to meet regulatory standards and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenyl-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-phenyl-1H-imidazol-5-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1H-imidazol-5-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole share structural similarities and exhibit similar biological activities.

    Imidazole derivatives: Compounds such as 1-phenylimidazole also have comparable chemical properties.

Uniqueness

3-(2-phenyl-1H-imidazol-5-yl)benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to simpler imidazole or benzimidazole derivatives .

Properties

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

3-(2-phenyl-1H-imidazol-5-yl)benzonitrile

InChI

InChI=1S/C16H11N3/c17-10-12-5-4-8-14(9-12)15-11-18-16(19-15)13-6-2-1-3-7-13/h1-9,11H,(H,18,19)

InChI Key

ADXFMWOKDUGCAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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